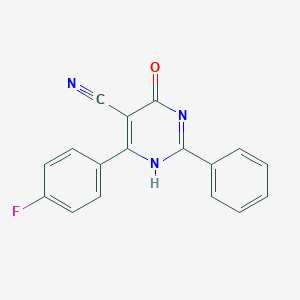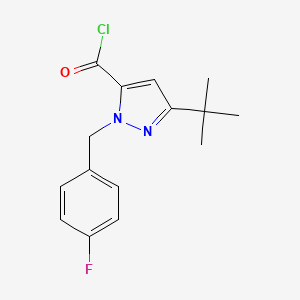![molecular formula C12H15ClF3N3O2 B7768716 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride](/img/structure/B7768716.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N3O2 and a molecular weight of 325.72 g/mol . It is characterized by the presence of a nitro group, a trifluoromethyl group, and a homopiperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with homopiperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects .
Comparación Con Compuestos Similares
1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but differs in its overall structure and reactivity.
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane: This compound has a similar structure but with a diazepane ring instead of a homopiperazine ring.
Propiedades
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17;/h2-3,8,16H,1,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIZMVRROCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride](/img/structure/B7768653.png)


![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]azanium;chloride](/img/structure/B7768670.png)








